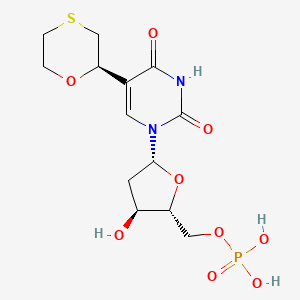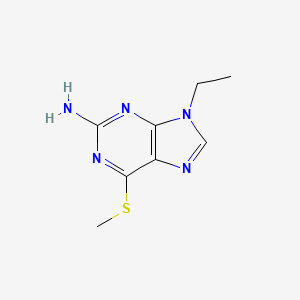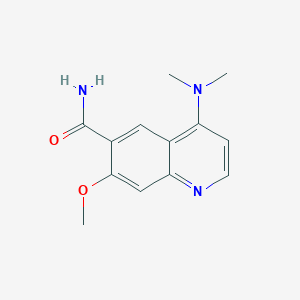![molecular formula C14H10ClF3N4 B12932917 6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine CAS No. 105183-02-6](/img/structure/B12932917.png)
6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine is a synthetic organic compound belonging to the purine family This compound is characterized by the presence of a chlorine atom at the 6th position, a 4-methylphenylmethyl group at the 9th position, and a trifluoromethyl group at the 2nd position of the purine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable purine derivative.
Chlorination: Introduction of the chlorine atom at the 6th position using reagents like thionyl chloride or phosphorus oxychloride.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 2nd position using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Substitution: Introduction of the 4-methylphenylmethyl group at the 9th position through a nucleophilic substitution reaction using appropriate benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding purine N-oxides.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
科学的研究の応用
6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The chlorine atom and the 4-methylphenylmethyl group contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 6-Chloro-9-methyl-9H-purine
- 6-Chloro-9-(4-methylphenyl)purine
- 6-Chloro-9-(methoxymethyl)-9H-purine
Uniqueness
6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds without the trifluoromethyl group.
特性
CAS番号 |
105183-02-6 |
|---|---|
分子式 |
C14H10ClF3N4 |
分子量 |
326.70 g/mol |
IUPAC名 |
6-chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)purine |
InChI |
InChI=1S/C14H10ClF3N4/c1-8-2-4-9(5-3-8)6-22-7-19-10-11(15)20-13(14(16,17)18)21-12(10)22/h2-5,7H,6H2,1H3 |
InChIキー |
MISOYNHDCCAFBZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-Oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamido]benzoic acid](/img/structure/B12932838.png)


![2-[(Methoxymethoxy)methyl]inosine 5'-(dihydrogen phosphate)](/img/structure/B12932845.png)
![N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12932867.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide](/img/structure/B12932874.png)
![2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid](/img/structure/B12932876.png)


![{[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12932900.png)



